[4-(3-Fluorobenzyl)piperazin-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
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Overview
Description
The compound [4-(3-FLUOROBENZYL)PIPERAZINO][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic molecule known for its unique chemical structure and significant biological activity. It is often referred to in scientific literature for its role as a selective estrogen receptor β (ERβ) antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-FLUOROBENZYL)PIPERAZINO][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves multiple steps, starting with the preparation of key intermediates. One common method includes the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazolo[1,5-a]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pressures to achieve desired outcomes .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
The compound has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively binding to estrogen receptor β (ERβ) with high affinity, inhibiting its activity. This selective antagonism is 36-fold higher for ERβ compared to estrogen receptor α (ERα). It blocks the hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-[2-PHENYL-5,7-BIS(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]PHENOL: Another selective ERβ antagonist with similar structural features.
2-PHENYL-3-(4-HYDROXYPHENYL)-5,7-BIS(TRIFLUOROMETHYL)-PYRAZOLO[1,5-A]PYRIMIDINE: Known for its role in distinguishing activities of estrogen receptors.
Uniqueness
The uniqueness of [4-(3-FLUOROBENZYL)PIPERAZINO][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE lies in its high selectivity for ERβ over ERα, making it a valuable tool in research focused on estrogen receptor biology and related therapeutic applications .
Properties
Molecular Formula |
C25H21F4N5O |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C25H21F4N5O/c26-19-8-4-5-17(13-19)16-32-9-11-33(12-10-32)24(35)21-15-23-30-20(18-6-2-1-3-7-18)14-22(25(27,28)29)34(23)31-21/h1-8,13-15H,9-12,16H2 |
InChI Key |
KGPMGFOSDBGOCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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